molecular formula C4H8Cl2N2 B13949762 1,4-Dichloropiperazine CAS No. 6830-31-5

1,4-Dichloropiperazine

Cat. No.: B13949762
CAS No.: 6830-31-5
M. Wt: 155.02 g/mol
InChI Key: GFONQKMYYYOAMC-UHFFFAOYSA-N
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Description

Piperazine, 1,4-dichloro-: is a chemical compound that belongs to the class of piperazine derivatives Piperazine itself is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions The 1,4-dichloro derivative of piperazine is characterized by the presence of chlorine atoms attached to the first and fourth carbon atoms of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.

    Aza-Michael addition: This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

Industrial Production Methods: Piperazine derivatives, including 1,4-dichloro-piperazine, can be produced industrially through the cyclization of ethylenediamine with dichloroethane or monoethanolamine. These methods are preferred due to their high selectivity and efficiency .

Scientific Research Applications

Chemistry: Piperazine, 1,4-dichloro- is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is studied for its potential use in medicinal chemistry, particularly in the development of drugs targeting the central nervous system and as antiparasitic agents .

Industry: In the industrial sector, piperazine derivatives are used in the production of surfactants, resins, and polymers. They also serve as corrosion inhibitors and catalysts in various chemical processes .

Mechanism of Action

Piperazine, 1,4-dichloro- exerts its effects primarily through interactions with biological targets such as GABA receptors. It acts as a GABA receptor agonist, binding directly to the receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, making it effective as an anthelmintic agent .

Comparison with Similar Compounds

    Piperazine: The parent compound, which lacks the chlorine substituents.

    1,4-Diazacyclohexane: Another name for piperazine, emphasizing its cyclic structure.

    N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.

Uniqueness: The chlorine substituents also influence its pharmacokinetic properties, making it distinct from other piperazine derivatives .

Properties

CAS No.

6830-31-5

Molecular Formula

C4H8Cl2N2

Molecular Weight

155.02 g/mol

IUPAC Name

1,4-dichloropiperazine

InChI

InChI=1S/C4H8Cl2N2/c5-7-1-2-8(6)4-3-7/h1-4H2

InChI Key

GFONQKMYYYOAMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1Cl)Cl

Origin of Product

United States

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